molecular formula C11H16N2O2S B062840 1-[4-(Methylsulfonyl)phenyl]piperazine CAS No. 187669-60-9

1-[4-(Methylsulfonyl)phenyl]piperazine

Cat. No. B062840
Key on ui cas rn: 187669-60-9
M. Wt: 240.32 g/mol
InChI Key: KNQFDOLIXOOIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096571B2

Procedure details

1-Bromo-4-(methylsulfonyl)benzene (275 mg, 1.169 mmol), piperazine (302 mg, 3.507 mmol), Pd2(dba)3 (21 mg, 0.023 mmol), BINAP (44 mg, 0.070 mmol), and sodium-tert-butoxide (169 mg, 1.754 mmol) were suspended in toluene (5 ml), and then the resulting liquid was stirred at 100° C. under nitrogen stream for 15 hours. Distilled water (15 ml) was added to the resulting reaction liquid, followed by extraction with MC (20 ml×3). The organic layer was dried over anhydrous sodium sulfate, followed by filtration and concentration, and then the residue thus obtained was subjected to MPLC (15% MeOH/MC), to obtain 56 mg of pale yellow solid (20%).
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
302 mg
Type
reactant
Reaction Step Two
Name
Quantity
44 mg
Type
reactant
Reaction Step Three
Quantity
169 mg
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
21 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
15 mL
Type
solvent
Reaction Step Eight
Yield
20%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CO.O>[CH3:11][S:8]([C:5]1[CH:6]=[CH:7][C:2]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[CH:3][CH:4]=1)(=[O:10])=[O:9] |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
275 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)C
Step Two
Name
Quantity
302 mg
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
44 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Four
Name
Quantity
169 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
21 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting liquid was stirred at 100° C. under nitrogen stream for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with MC (20 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue thus obtained

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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